molecular formula C25H13Br2ClF3NO2 B388774 1,8-dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1,8-dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B388774
M. Wt: 611.6g/mol
InChI Key: GLNCVDGXOYMGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure and significant potential in various scientific fields. This compound is notable for its intricate pentacyclic framework, which includes multiple halogen substituents and a trifluoromethyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1,8-Dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step synthetic routes. These routes often start with the preparation of the core pentacyclic structure, followed by the introduction of halogen and trifluoromethyl substituents under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1,8-Dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione stands out due to its unique pentacyclic structure and the presence of multiple halogen and trifluoromethyl substituents. Similar compounds include other halogenated pentacyclic structures and trifluoromethyl-substituted organic molecules, which may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C25H13Br2ClF3NO2

Molecular Weight

611.6g/mol

IUPAC Name

1,8-dibromo-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H13Br2ClF3NO2/c26-23-13-5-1-2-6-14(13)24(27,16-8-4-3-7-15(16)23)20-19(23)21(33)32(22(20)34)18-11-12(25(29,30)31)9-10-17(18)28/h1-11,19-20H

InChI Key

GLNCVDGXOYMGRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Br

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=C(C=CC(=C6)C(F)(F)F)Cl)Br

Origin of Product

United States

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